molecular formula C30H45N3O5 B6314997 (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide CAS No. 1222068-59-8

(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide

Cat. No.: B6314997
CAS No.: 1222068-59-8
M. Wt: 527.7 g/mol
InChI Key: QXMJYBDKYUWPEY-QFIPXVFZSA-N
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Description

(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide typically involves multiple steps, including the formation of amide bonds, protection and deprotection of functional groups, and stereoselective synthesis to ensure the correct (S)-configuration. Common reagents used in these reactions include amines, carboxylic acids or their derivatives, protecting groups such as tert-butoxycarbonyl (Boc), and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of amine groups to nitro or nitroso derivatives.

    Reduction: Reduction of amide bonds to amines.

    Substitution: Nucleophilic substitution reactions at the phenyl ring or amide nitrogen.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group could yield nitro derivatives, while reduction of the amide bond could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.

Biology

In biology, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its amide bonds and phenyl ring may facilitate binding to specific biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its complex structure and functional groups make it a versatile intermediate.

Mechanism of Action

The mechanism of action of (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound’s amide bonds and phenyl ring may facilitate binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide include other amide-containing molecules with phenyl rings and various functional groups. Examples include:

  • N-(2,2-diethoxyethyl)-N-phenethylpropanamide
  • 3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The (S)-configuration may confer specific biological activity or selectivity, while the tert-butoxy and diethoxyethyl groups provide unique chemical properties.

Properties

IUPAC Name

(2S)-2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N3O5/c1-7-36-28(37-8-2)21-33(19-18-23-12-10-9-11-13-23)27(34)17-15-24-14-16-25(38-30(4,5)6)20-26(24)32-29(35)22(3)31/h9-14,16,20,22,28H,7-8,15,17-19,21,31H2,1-6H3,(H,32,35)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMJYBDKYUWPEY-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C=C(C=C2)OC(C)(C)C)NC(=O)C(C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C=C(C=C2)OC(C)(C)C)NC(=O)[C@H](C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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